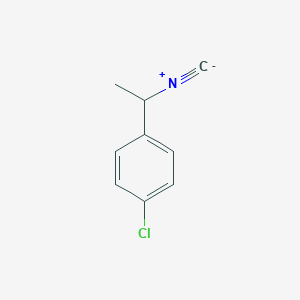

1-(4-Chlorophenyl)ethyl isocyanide

Übersicht

Beschreibung

Macromolecular Chirality Induction

The study of optically active polyisocyanides, specifically poly(phenyl isocyanide) (PPI) derivatives, has revealed that these polymers can exhibit optical activity when induced by chiral stimuli. The research found that poly(4-carboxyphenyl isocyanide) (poly-1), an optically inactive PPI derivative, could show optical activity in its polymer backbone due to acid-base interactions with chiral amines. This interaction leads to a dynamic conformational transition from a prochiral or zigzag structure to a helical conformation, which is evidenced by induced circular dichroism (ICD) in the UV-visible region. The study also utilized molecular dynamic simulations to support the findings .

Reactions with Carbonyl Compounds

Ortho-lithiophenyl isocyanides have been shown to react with carbonyl compounds to yield a variety of products, including isocyanoalcohols, 4H-3,1-benzoxazines, isobenzofuran-1(3H)-imines, and indolin-2-ones. The specific product formed depends on the reaction conditions and the substitution patterns of the reactants. Additionally, isocyanoalcohols can be further converted to other compounds under copper(I) catalysis. This research highlights the versatility of isocyanides in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of 4-chloro-2',4',6'-triethylbenzophenone has been redetermined, providing a more precise understanding of its conformation. The study revealed disorder in one of the ethyl groups and provided detailed torsion angles for the major and minor disorder components. This compound is closely related to the 4-chlorophenyl group and offers insights into the structural aspects of such molecules .

Synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate

The synthesis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate in the production of the antiobesity agent rimonabant, has been achieved. The process involves enamination of p-chloropropiophenone followed by condensation with chlorooxalic acid ethyl ester. This synthesis route provides a practical approach to obtaining the intermediate with a reasonable yield .

Regioselective Synthesis under Ultrasound Irradiation

A regioselective synthesis method for ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates has been developed using ultrasound irradiation. This technique significantly reduces reaction times and achieves high yields. The synthesized compounds' structures were confirmed by crystallographic data, demonstrating the effectiveness of ultrasound in facilitating chemical reactions .

Crystal Structure of Ethyl (2-Amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) Formate

The crystal structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate has been determined through X-ray single-crystal diffraction analysis. The molecule features a six-membered ring with a boat conformation and C=C double bonds. The crystal structure also exhibits intra- and intermolecular hydrogen bonds, which are crucial for the stability of the compound .

Wissenschaftliche Forschungsanwendungen

Unimolecular Chemistry of Ethyl Isocyanide : A study by Bouchoux, Nguyen, and Longevialle (1992) explored the unimolecular reactivity of protonated forms of ethyl cyanide and ethyl isocyanide in the gas phase. They found that these species can isomerize into weak π-complexes, which may further dissociate or interconvert through various mechanisms (Bouchoux, Nguyen, & Longevialle, 1992).

Discovery of Nonpeptide Agonist of GPR14/Urotensin-II Receptor : Croston et al. (2002) identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one as a nonpeptidic agonist of the urotensin-II receptor. This compound, which is closely related to 1-(4-Chlorophenyl)ethyl isocyanide, showed potential as a pharmacological research tool and a drug lead (Croston et al., 2002).

Reactivity of Isocyanides in Organic Synthesis : A study by Schnell, Ramm, and Köckritz (1994) focused on the reactivity of diethyl [(1-isocyano-2,2-dichloro)-ethenyl]phosphonate with various amines and thiols. They explored the nucleophilic attack on isocyanide groups and the subsequent formation of imidazoles and other heterocyclic compounds (Schnell, Ramm, & Köckritz, 1994).

Study of Unsaturated Isocyanides : Chrostowska et al. (2012) synthesized simple unsaturated and cyclopropylic isocyanides, including ethyl isocyanide, and studied their properties using UV photoelectron spectroscopy and quantum chemical calculations. This research contributes to understanding the electronic properties of isocyanides (Chrostowska et al., 2012).

Chirality Induction in Polyisocyanides : Ishikawa, Maeda, and Yashima (2002) reported on the optical activity induced in poly(4-carboxyphenyl isocyanide) by external chiral stimuli. This study is significant for understanding the conformational characteristics and applications of polyisocyanides in functional materials (Ishikawa, Maeda, & Yashima, 2002).

Eigenschaften

IUPAC Name |

1-chloro-4-(1-isocyanoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCRILROABBUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373875 | |

| Record name | 1-chloro-4-(1-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-(1-isocyanoethyl)benzene | |

CAS RN |

131025-44-0 | |

| Record name | 1-chloro-4-(1-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.